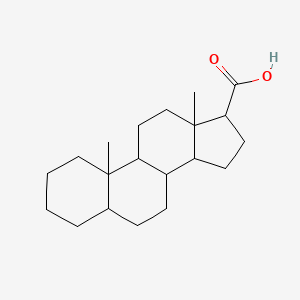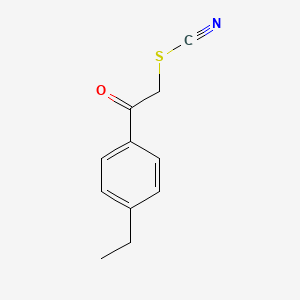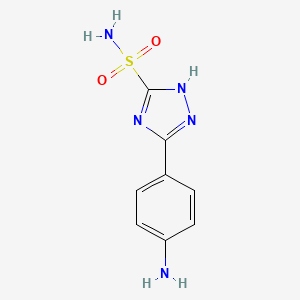
1H-1,2,4-Triazole-3-sulfonamide, 5-(p-aminophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,4-Triazole-3-sulfonamide, 5-(p-aminophenyl)- is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,4-Triazole-3-sulfonamide, 5-(p-aminophenyl)- typically involves the reaction of 1H-1,2,4-triazole-3-sulfonamide with p-aminophenyl derivatives under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds, purification, and final product formation. The use of advanced techniques such as flow synthesis and microwave-assisted synthesis can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-1,2,4-Triazole-3-sulfonamide, 5-(p-aminophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to sulfonic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfonic acid derivatives.
Substitution: Various substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
1H-1,2,4-Triazole-3-sulfonamide, 5-(p-aminophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties
Wirkmechanismus
The mechanism of action of 1H-1,2,4-Triazole-3-sulfonamide, 5-(p-aminophenyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and interfere with the synthesis of essential biomolecules. These actions contribute to its antimicrobial, antifungal, and anticancer properties .
Vergleich Mit ähnlichen Verbindungen
1H-1,2,4-Triazole-3-thiol: Known for its luminescent properties and use in polymer synthesis.
1H-1,2,3-Triazole: Widely used in click chemistry and as a building block for pharmaceuticals.
1H-1,2,4-Triazole-3-sulfonic acid: Utilized in the synthesis of various organic compounds.
Uniqueness: 1H-1,2,4-Triazole-3-sulfonamide, 5-(p-aminophenyl)- stands out due to its unique combination of a triazole ring and a sulfonamide group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
4922-94-5 |
|---|---|
Molekularformel |
C8H9N5O2S |
Molekulargewicht |
239.26 g/mol |
IUPAC-Name |
3-(4-aminophenyl)-1H-1,2,4-triazole-5-sulfonamide |
InChI |
InChI=1S/C8H9N5O2S/c9-6-3-1-5(2-4-6)7-11-8(13-12-7)16(10,14)15/h1-4H,9H2,(H2,10,14,15)(H,11,12,13) |
InChI-Schlüssel |
ATCMEODUEFPKIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NNC(=N2)S(=O)(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-N-benzylacetamide](/img/structure/B14731092.png)

![3-[3-[4-(2-Methylphenyl)piperazin-1-yl]propoxy]propanenitrile](/img/structure/B14731098.png)
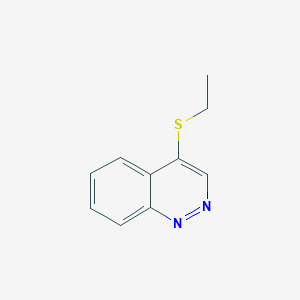
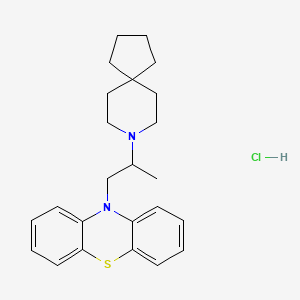
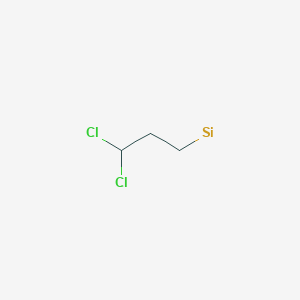
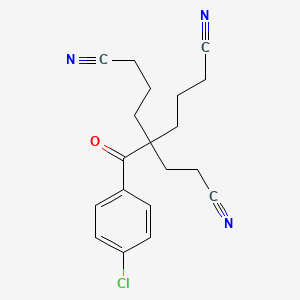


![Hexahydro-2H-3,6-methanocyclopenta[b]furan-2-one](/img/structure/B14731142.png)
![2,17-Dimethyl-5,16-diazatetracyclo[9.8.0.02,8.012,17]nonadec-7-ene-6,15-dione](/img/structure/B14731145.png)
